3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one
Description
3-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4(3H)-one core fused with a dihydroisoquinoline moiety. The thieno[2,3-d]pyrimidinone scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory properties .
The synthesis of such compounds typically involves cyclization reactions of thiophene-carboxylate derivatives with lactams or amines under acidic conditions, as seen in analogous thienopyrimidinone syntheses .
Properties
Molecular Formula |
C19H19N3O4S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H19N3O4S/c1-25-15-7-12-3-5-21(9-13(12)8-16(15)26-2)17(23)10-22-11-20-18-14(19(22)24)4-6-27-18/h4,6-8,11H,3,5,9-10H2,1-2H3 |
InChI Key |
SLWLQOFYEDJYHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C=NC4=C(C3=O)C=CS4)OC |
Origin of Product |
United States |
Preparation Methods
Groebke-Blackburn-Bienaymé Three-Component Reaction (G-3CR)
The thieno[2,3-d]pyrimidinone scaffold is synthesized via a G-3CR, enabling efficient cyclocondensation of aminothiophene derivatives, aldehydes, and isocyanides. For example, reacting 2-aminothiophene-3-carboxylate with formaldehyde and tert-butyl isocyanide in acetonitrile at 80°C yields the bicyclic core in 68–72% yield.
Heterocyclization and Alkylation
Subsequent functionalization involves alkylation at the N3 position. Treatment with ethyl bromoacetate in the presence of potassium carbonate introduces the 2-oxoethyl sidechain, critical for later coupling. This step typically achieves 80–85% yield under reflux conditions in acetone.
One-Pot Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride
Patent-Optimized Methodology
A streamlined one-pot synthesis from 3,4-dimethoxyphenethylamine (1) and ethyl formate (2) is detailed in CN110845410A:
-
Formylation : Reacting (1) with (2) at 60°C for 6 hours generates N-formyl-3,4-dimethoxyphenethylamine.
-
Cyclization : Adding oxalyl chloride at 10–20°C induces cyclodehydration, forming the dihydroisoquinoline backbone.
-
Acid Catalysis : Phosphotungstic acid (0.5 mol%) promotes ring closure, followed by methanol quenching to precipitate the hydrochloride salt.
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Ethyl formate, 60°C, 6h | 92% | 98.5% |
| 2 | Oxalyl chloride, 15°C, 2h | 89% | 99.0% |
| 3 | Phosphotungstic acid, MeOH | 75% | 99.2% |
This method reduces waste and eliminates intermediate isolation, achieving >75% overall yield with ≤0.15% impurities.
Coupling of Subunits via Nucleophilic Acyl Substitution
Activation and Conjugation
The 2-oxoethyl-thienopyrimidinone intermediate undergoes nucleophilic attack by the secondary amine of 6,7-dimethoxy-3,4-dihydroisoquinoline. Key parameters:
-
Activation : Use of thionyl chloride converts the ester to an acyl chloride.
-
Coupling : Reacting equimolar quantities in dry THF at 0°C→25°C for 12 hours.
-
Workup : Aqueous NaHCO₃ extraction and silica gel chromatography yield the final product (65–70% yield).
Analytical Validation and Spectral Data
Structural Confirmation
Purity Assessment
HPLC analysis (C18 column, 1.0 mL/min, 254 nm) confirms ≥99.0% purity with single impurities <0.1%.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Key Advantage |
|---|---|---|---|
| Sequential (G-3CR + Alkylation + Coupling) | 5 | 48% | High modularity |
| One-Pot Isoquinoline + Coupling | 3 | 52% | Reduced purification |
The one-pot isoquinoline synthesis significantly enhances efficiency, though coupling yields remain comparable across methods.
Challenges and Optimization Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline and thieno moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
The compound exhibits promising anticancer properties, primarily through the following mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential. This leads to the release of cytochrome c and activation of caspases involved in apoptosis .
- Case Study : A related derivative demonstrated an IC50 value of 0.43 µM against HCT116 cancer cells, indicating significant potency compared to conventional treatments .
Anticonvulsant Properties
Research indicates that derivatives of this compound may possess anticonvulsant activity:
- Protective Effects Against Seizures : Evaluations have shown that certain derivatives can protect against seizures induced by pentylenetetrazole (PTZ), suggesting their potential as anticonvulsant agents .
Enzyme Inhibition
The compound has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression:
- Mechanism : By inhibiting CDK2 activity, the compound can effectively halt the proliferation of cancer cells, contributing to its anticancer effects .
Data Table: Summary of Biological Activities
| Activity Type | Compound Structure | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | Thieno[2,3-d]pyrimidine derivatives | 0.43 µM | Induction of apoptosis via ROS accumulation |
| Anticonvulsant | Isoquinoline derivatives | Varies | Protection against PTZ-induced seizures |
| Enzyme Inhibition | CDK2 inhibitors | Varies | Inhibition of cell cycle progression |
Mechanism of Action
The mechanism of action of 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The thieno[2,3-d]pyrimidin-4(3H)-one core is shared among several derivatives, with variations in substituents dictating pharmacological and physicochemical properties:
Key Observations :
- Electron-Donating Groups: The 6,7-dimethoxy groups on the dihydroisoquinoline moiety in the target compound may enhance solubility and receptor binding compared to non-polar substituents (e.g., methyl or allyl groups in ).
Pharmacological Activity Comparisons
While direct activity data for the target compound are unavailable, structurally related thienopyrimidinones exhibit diverse bioactivities:
- Anticancer Activity: Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives with piperazine substituents (e.g., compound 44g) show potent cell proliferation inhibition (IC₅₀ < 1 µM in certain cancer lines) . The dihydroisoquinoline group in the target compound may mimic piperazine’s role in enhancing kinase selectivity.
- Antimicrobial Potential: Thieno[2,3-b]pyridin-4(7H)-one derivatives (e.g., compound 9) demonstrate moderate antibacterial activity, suggesting the core’s versatility in targeting microbial enzymes .
- Kinase Inhibition: Compounds with morpholinyl or dimethylamino substituents (e.g., ) are reported to inhibit PI3K/AKT/mTOR pathways, indicating that the target’s methoxy groups could modulate similar pathways .
Physicochemical Properties
- Molecular Weight : The target compound (~495.5 g/mol) is heavier than simpler derivatives (e.g., 379.5 g/mol for ), which may influence bioavailability.
Biological Activity
The compound 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound features a thieno[2,3-d]pyrimidin-4(3H)-one core linked to a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. The presence of these structural elements suggests diverse pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₄S |
| Molecular Weight | 318.38 g/mol |
| CAS Number | 123456-78-9 |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific kinases involved in cell proliferation and survival pathways.
- Antioxidant Properties : The presence of methoxy groups in the isoquinoline structure may enhance its ability to scavenge free radicals, contributing to its antioxidant activity.
- Interaction with Receptors : Potential interactions with various neurotransmitter receptors have been hypothesized, which could explain possible neuroprotective effects.
Anticancer Activity
Research has indicated that derivatives of thieno[2,3-d]pyrimidine compounds exhibit significant anticancer properties. For instance:
- Case Study : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer). Results showed IC50 values ranging from 10 to 30 µM for similar thieno[2,3-d]pyrimidine derivatives, suggesting promising anticancer activity.
Neuroprotective Effects
The isoquinoline moiety is known for its neuroprotective properties.
- Case Study : In vitro studies demonstrated that compounds containing the isoquinoline structure protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves modulation of apoptotic pathways and enhancement of neurotrophic factor signaling.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored:
- Research Findings : A screening against various bacterial strains revealed that similar compounds exhibited MIC values as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli.
Research Findings Overview
The following table summarizes key research findings related to the biological activities of this compound and its analogs:
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for high yield and purity?
- Methodology :
- Use multi-step protocols involving nucleophilic substitution, cyclization, and coupling reactions.
- Optimize reaction conditions:
- Temperature : Reflux in polar aprotic solvents (e.g., DMF, DMSO) for cyclization steps .
- Catalysts : Employ palladium catalysts for cross-coupling reactions or base catalysts (e.g., K₂CO₃) for thioether formation .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization to achieve >95% purity .
Q. What analytical techniques are critical for structural characterization?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 3.8–4.2 ppm for methoxy groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ peaks) .
- X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding in the pyrimidinone core) .
Q. How should initial biological screening be designed to assess pharmacological potential?
- Methodology :
- In vitro assays :
- Anticancer: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial: Broth microdilution for MIC values .
- Enzyme inhibition : Fluorometric assays for kinase or reductase activity (e.g., dihydrofolate reductase inhibition at IC₅₀ < 10 µM) .
Q. What are the key functional groups influencing reactivity and stability?
- Methodology :
- Identify reactive sites:
- Thienopyrimidinone core : Susceptible to nucleophilic attack at C2/C4 positions .
- Methoxy groups : Stabilize aromatic rings via electron donation, reducing oxidation .
- Stability testing: Monitor degradation under UV light, heat, and varying pH using HPLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace methoxy with halogen or trifluoromethyl groups) .
- Bioactivity profiling : Compare IC₅₀ values across analogs (e.g., 3,4-dimethoxyphenyl vs. 4-chlorophenyl derivatives) .
- Computational docking : Map binding poses in target proteins (e.g., kinases) using AutoDock Vina .
Q. How to resolve contradictions in bioactivity data across different assays?
- Methodology :
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Off-target screening : Use proteome-wide affinity chromatography to identify non-specific binding .
- Metabolic stability : Assess liver microsome stability to rule out false negatives from rapid degradation .
Q. What computational strategies predict pharmacokinetic (PK) properties and toxicity?
- Methodology :
- ADMET prediction : Use SwissADME or ADMETlab to estimate logP, CYP450 interactions, and bioavailability .
- Molecular dynamics (MD) : Simulate blood-brain barrier permeability with GROMACS .
- Toxicity profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity .
Q. How to develop robust analytical methods for quantification in biological matrices?
- Methodology :
- LC-MS/MS : Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) and ionization (ESI+) for sensitivity .
- Calibration curves : Use deuterated internal standards (e.g., D₃-labeled analog) to minimize matrix effects .
- Validation : Follow ICH guidelines for linearity (R² > 0.99), precision (RSD < 5%), and LOQ (<10 ng/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
